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Compound of Interest

Compound Name: 1-isopropyl-3,5-dinitro-1H-pyrazole

CAS No.: 1281984-45-9

Cat. No.: B3046730

Get Quote

In the landscape of energetic materials, the quest for compounds that offer a superior balance

of performance, stability, and insensitivity is perpetual. Among the heterocyclic energetic

materials, dinitropyrazoles (DNPs) have garnered significant attention due to their high nitrogen

content, respectable oxygen balance, and tunable properties based on isomeric substitution.

This guide provides a comprehensive comparative analysis of the key energetic performance

parameters of various dinitropyrazole isomers, with a primary focus on the most extensively

studied 3,4- and 3,5-dinitropyrazoles. We will delve into the underlying structure-property

relationships that govern their performance and discuss the experimental and computational

methodologies employed in their characterization.

The Significance of Isomerism in Energetic
Materials
The arrangement of functional groups on a molecular scaffold, or isomerism, plays a critical

role in determining the physicochemical properties of energetic materials. In the case of

dinitropyrazoles, the position of the two nitro groups on the pyrazole ring significantly influences

key performance indicators such as density, heat of formation, detonation velocity, and thermal
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stability. Understanding these isomeric effects is paramount for the rational design of new

energetic materials with tailored properties.

Comparative Energetic Performance of
Dinitropyrazole Isomers
The following table summarizes the key energetic properties of prominent dinitropyrazole

isomers. It is important to note that some of these values are experimentally determined while

others are calculated using thermochemical codes, a common practice in the field of energetic

materials research.
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Property
3,4-
Dinitropyrazol
e (3,4-DNP)

3,5-
Dinitropyrazol
e (3,5-DNP)

1,3-
Dinitropyrazol
e

Reference
Compound
(TNT)

Molecular

Formula
C₃H₂N₄O₄ C₃H₂N₄O₄ C₃H₂N₄O₄ C₇H₅N₃O₆

Density (ρ)
1.81 - 1.87

g/cm³[1][2]

1.80 - 1.84

g/cm³[1][2]
1.76 g/cm³[3] 1.65 g/cm³[4]

Heat of

Formation (ΔHf)
Positive Positive[5] - -59.4 kJ/mol[4]

Decomposition

Temp. (Td)

275 - 285 °C[1]

[2][3]

264.8 - 316.8

°C[1][2]
171 °C[3] -

Melting Point

(Tm)

71 - 88 °C[1][2]

[3]

173 - 174 °C[1]

[2]
68 °C[3] 80.6 °C

Detonation

Velocity (Vd)

8.1 - 8.35 km/s[1]

[2]

7.76 - 8.39

km/s[1][2]

6245 m/s

(calculated)[3]
6.9 km/s

Detonation

Pressure (Pcj)

29.4 - 29.75

GPa[1][2]

25.57 - 32.70

GPa[1][2]

14.1 GPa

(calculated)[3]
21.3 GPa[4]

Impact

Sensitivity (IS)
47.7 cm (go)[5] 19.2 cm (go)[5] 8.5 - 40 J[3] -

Friction

Sensitivity (FS)
>216 N[2] >360 N[2] 240 - 360 N[3] -

From the data, it is evident that both 3,4-DNP and 3,5-DNP exhibit superior detonation

performance compared to the conventional explosive TNT. Notably, 3,4-DNP generally displays

a slightly higher density and detonation velocity.[1] However, 3,5-DNP is often reported to have

higher thermal stability due to its more symmetrical molecular structure.[1] The lower melting

point of 3,4-DNP also makes it a candidate for melt-castable explosive applications.[1][6] 1,3-

Dinitropyrazole, on the other hand, shows significantly lower thermal stability and energetic

performance compared to its 3,4- and 3,5-isomers.[3]

Structure-Property Relationships
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The observed differences in the energetic performance of dinitropyrazole isomers can be

attributed to several key structural factors:

Molecular Symmetry and Crystal Packing: The symmetrical nature of 3,5-DNP allows for

more efficient crystal packing, which generally contributes to higher density and thermal

stability.[1] However, experimental data shows that 3,4-DNP can also achieve a very high

crystal density.[1]

Intra- and Intermolecular Interactions: Hydrogen bonding and other intermolecular

interactions within the crystal lattice play a crucial role in determining the density and

sensitivity of energetic materials.

Oxygen Balance: The oxygen balance, which is a measure of the degree to which an

explosive can be oxidized, is identical for all dinitropyrazole isomers. However, the position

of the nitro groups can influence the decomposition pathway and the energy released.

Experimental and Computational Methodologies
The characterization of energetic materials like dinitropyrazoles involves a combination of

experimental techniques and computational modeling.

Synthesis of Dinitropyrazole Isomers
The synthesis of dinitropyrazole isomers typically starts from pyrazole. A common route

involves the nitration of pyrazole to N-nitropyrazole, followed by thermal rearrangement to 3-

nitropyrazole.[7] Subsequent nitration steps yield the various dinitropyrazole isomers.[7]

Pyrazole Nitration
(HNO3/Ac2O) N-Nitropyrazole Thermal Rearrangement 3-Nitropyrazole

Nitration
(Mixed Acid)

N-Nitration & Rearrangement
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3,5-Dinitropyrazole
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Caption: Synthetic pathways to 3,4- and 3,5-dinitropyrazole.

Characterization Techniques
A suite of analytical techniques is employed to fully characterize the synthesized

dinitropyrazole isomers:

Spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) are used to confirm the molecular structure and purity of the compounds.

[7]

X-ray Crystallography: Single-crystal X-ray diffraction is essential for determining the precise

molecular structure, crystal packing, and density.[3]

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis

(TGA) are used to determine melting points and decomposition temperatures, providing

insights into thermal stability.[7]

Sensitivity Testing: Standardized tests are conducted to measure the sensitivity of the

materials to impact, friction, and electrostatic discharge (ESD).[5]

Computational Performance Prediction
Due to the hazards and costs associated with experimental testing, computational methods are

widely used to predict the energetic performance of new materials. Thermochemical codes like

CHEETAH are employed to calculate detonation parameters such as detonation velocity and

pressure based on the material's density and heat of formation.[5]
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Caption: Workflow for computational prediction of energetic performance.

Conclusion and Future Outlook
The comparative study of dinitropyrazole isomers highlights the profound impact of nitro group

placement on the energetic properties of the pyrazole scaffold. Both 3,4-DNP and 3,5-DNP

have emerged as promising energetic materials with performance characteristics superior to

TNT.[8] The choice between these isomers for a specific application will depend on the desired

balance of performance, stability, and processing characteristics. Further research into the

synthesis and characterization of other dinitropyrazole isomers, as well as the development of

their derivatives, will continue to be a fruitful area of investigation in the field of energetic

materials.[9][10] The insights gained from such studies are invaluable for the design of next-

generation explosives and propellants with enhanced safety and performance profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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